![molecular formula C22H26N4O B14216446 Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- CAS No. 832734-62-0](/img/structure/B14216446.png)
Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is a complex organic compound that features a benzonitrile core with additional functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile, followed by further functionalization to introduce the piperidinyl and pyrimidinyl groups .
Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis process .
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions to form corresponding benzoic acids.
Reduction: Reduction of benzonitrile can yield benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzonitrile core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile compounds.
科学的研究の応用
Benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
- Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-
- Benzonitrile, 4-[5-[(1-cyclopentyl-4-piperidinyl)oxy]pyrazinyl]-
Comparison: Compared to similar compounds, benzonitrile, 4-[2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-pyrimidinyl]- is unique due to its specific functional groups and structural configuration. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
832734-62-0 |
|---|---|
分子式 |
C22H26N4O |
分子量 |
362.5 g/mol |
IUPAC名 |
4-[2-(1-cyclohexylpiperidin-4-yl)oxypyrimidin-5-yl]benzonitrile |
InChI |
InChI=1S/C22H26N4O/c23-14-17-6-8-18(9-7-17)19-15-24-22(25-16-19)27-21-10-12-26(13-11-21)20-4-2-1-3-5-20/h6-9,15-16,20-21H,1-5,10-13H2 |
InChIキー |
FLHWUCOFBCNZAS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=C(C=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


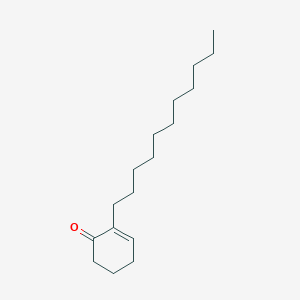
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14216380.png)
![2-Methyl-6-[(methylsulfanyl)methyl]pyridine](/img/structure/B14216390.png)
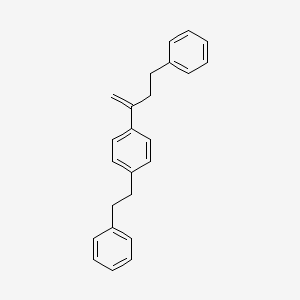
![5-(Decyloxy)-2-(4'-octyl[1,1'-biphenyl]-4-yl)pyridine](/img/structure/B14216411.png)
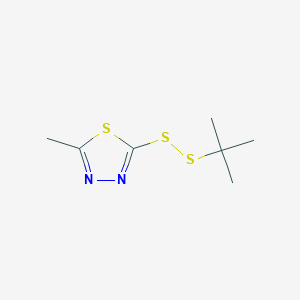
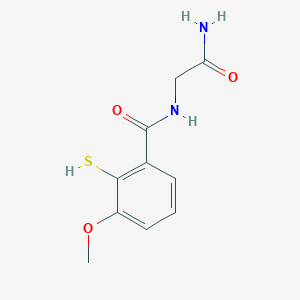
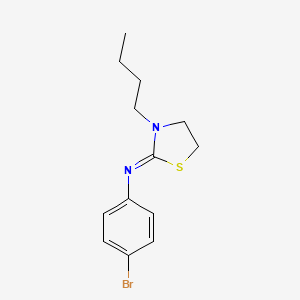

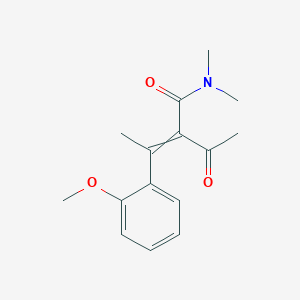
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-methylphenyl)thio]-](/img/structure/B14216430.png)
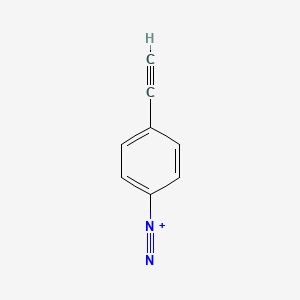
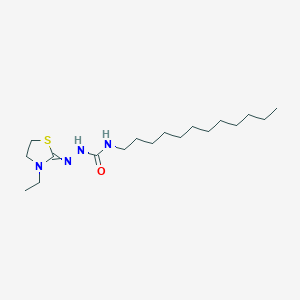
![N-[3-(Benzyloxy)phenyl]-3-bromopropanamide](/img/structure/B14216443.png)
